molecular formula C9H15Cl2N3O2 B13631639 2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylicaciddihydrochloride

2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylicaciddihydrochloride

Cat. No.: B13631639
M. Wt: 268.14 g/mol
InChI Key: XSCVGRLYCPHPFH-UHFFFAOYSA-N
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Description

2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes an imidazo[1,2-a]pyridine ring system, making it a valuable intermediate in the synthesis of various pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor, such as 2-aminomethylpyridine, with a carboxylic acid derivative under acidic conditions. The reaction is usually carried out in a solvent like acetonitrile or methanol, with the addition of a strong acid like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reagents. Continuous flow reactors are often used to ensure consistent product quality and yield. The final product is typically purified by recrystallization or chromatography to obtain the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride is unique due to its imidazo[1,2-a]pyridine ring system, which imparts distinct chemical and biological properties. This structural feature makes it a valuable intermediate in the synthesis of bioactive molecules and pharmaceuticals .

Properties

Molecular Formula

C9H15Cl2N3O2

Molecular Weight

268.14 g/mol

IUPAC Name

2-(aminomethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid;dihydrochloride

InChI

InChI=1S/C9H13N3O2.2ClH/c10-4-7-5-12-2-1-6(9(13)14)3-8(12)11-7;;/h5-6H,1-4,10H2,(H,13,14);2*1H

InChI Key

XSCVGRLYCPHPFH-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=C(N=C2CC1C(=O)O)CN.Cl.Cl

Origin of Product

United States

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